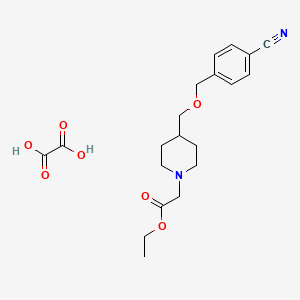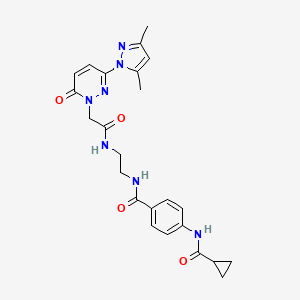![molecular formula C16H13FO4 B2744680 Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate CAS No. 1155408-24-4](/img/structure/B2744680.png)
Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate is an organic compound with the molecular formula C16H13FO4 and a molecular weight of 288.27 g/mol . This compound is characterized by the presence of a fluorine atom and a methoxycarbonyl group attached to a biphenyl structure. It is commonly used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Mécanisme D'action
Target of Action
The primary targets of Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed to interact with its targets in a manner that induces changes at the molecular level, but the specifics of these interactions are still under investigation .
Biochemical Pathways
It is known that this compound can be used in the synthesis of trisubstituted imidazole derivatives , which suggests it may play a role in pathways involving these compounds.
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Result of Action
Research is ongoing to determine these effects and their implications .
Action Environment
It is generally recommended to store this compound in a dark place, sealed, and at room temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate typically involves the esterification of 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents, typically in anhydrous ether or tetrahydrofuran (THF) as solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in dry ether or THF.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in aqueous or acidic conditions.
Major Products
Substitution: Various substituted biphenyl derivatives.
Reduction: Corresponding alcohols.
Oxidation: Corresponding carboxylic acids.
Applications De Recherche Scientifique
Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and liquid crystals.
Analytical Chemistry: Employed as a reference standard in analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-fluorobenzoate: Similar structure but lacks the biphenyl moiety.
Dimethyl 2-fluoro-[1,1’-biphenyl]-4,4’-dicarboxylate: Similar biphenyl structure but with two ester groups.
Uniqueness
Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
methyl 3-fluoro-4-(4-methoxycarbonylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-20-15(18)11-5-3-10(4-6-11)13-8-7-12(9-14(13)17)16(19)21-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEPKOAATCRICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2744601.png)
![2-Amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B2744603.png)



![3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2744609.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-prop-2-enylsulfanylpurine-2,6-dione](/img/structure/B2744610.png)
![3-(3,4,5-trimethoxy-phenyl)-1H-[1,2,4]triazole](/img/structure/B2744612.png)

![1-[(2-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2744617.png)

